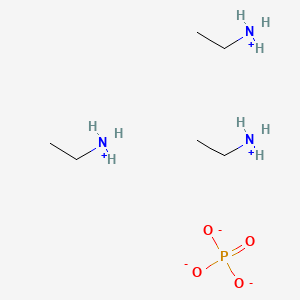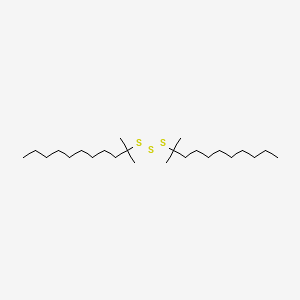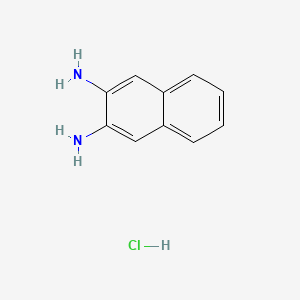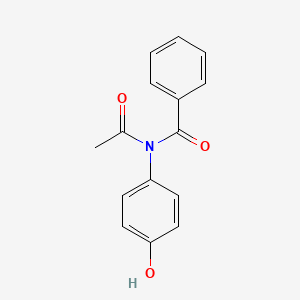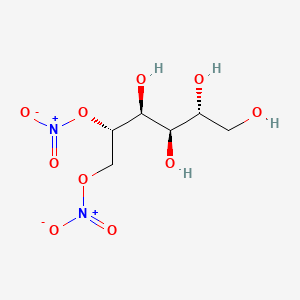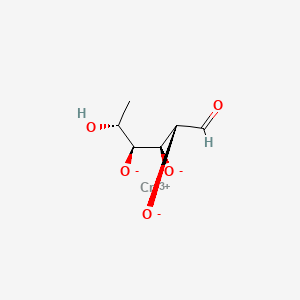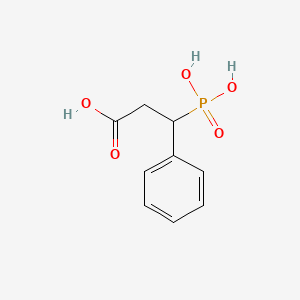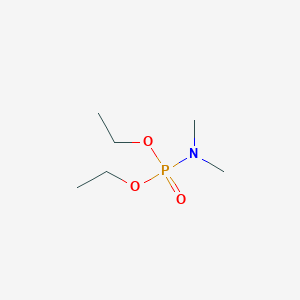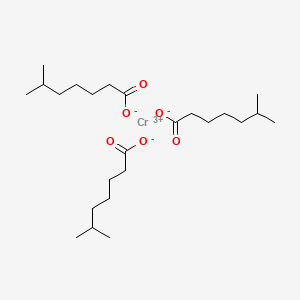![molecular formula C22H28O5Si B12657334 Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane CAS No. 83817-75-8](/img/structure/B12657334.png)
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is a heterocyclic organic compound with the molecular formula C22H28O5Si and a molecular weight of 400.54022 g/mol . It is known for its unique structure, which includes methoxy and allyl groups attached to a silane core. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the methoxy groups can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxymethylbis(phenylmethoxy)silane: Similar in structure but with phenyl groups instead of allyl groups.
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: Contains propynyl groups instead of allyl groups.
Butan-2-one o,o’-(methoxymethylsilanediyl)dioxime: Features dioxime groups instead of methoxy groups.
Uniqueness
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is unique due to its combination of methoxy and allyl groups attached to a silane core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
83817-75-8 |
|---|---|
Formule moléculaire |
C22H28O5Si |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
methoxy-bis(2-methoxy-4-prop-2-enylphenoxy)-methylsilane |
InChI |
InChI=1S/C22H28O5Si/c1-7-9-17-11-13-19(21(15-17)23-3)26-28(6,25-5)27-20-14-12-18(10-8-2)16-22(20)24-4/h7-8,11-16H,1-2,9-10H2,3-6H3 |
Clé InChI |
BLDKJISNKNLTRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC2=C(C=C(C=C2)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



